4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
Description
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-25-17-7-13-15(8-18(17)26-2)22-11-23-19(13)24-6-4-12(10-24)27-16-3-5-21-9-14(16)20/h3,5,7-9,11-12H,4,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAPNQYUBFYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=C(C=NC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Dimethoxyanthranilic Acid
Reaction of 4,5-dimethoxyanthranilic acid with formamide under reflux conditions generates the quinazoline ring through a cyclodehydration mechanism. The intermediate 6,7-dimethoxy-3,4-dihydroquinazolin-4-one is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce the reactive chloro group at position 4.
Typical Conditions :
-
Reactants : 4,5-Dimethoxyanthranilic acid (1.0 equiv), formamide (5.0 equiv)
-
Temperature : 120°C, 6 hours
-
Chlorination : POCl₃ (3.0 equiv), 80°C, 2 hours
The pyrrolidine moiety requires regioselective introduction of the 3-bromopyridinyloxy group. Two primary methods are employed:
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables stereospecific formation of the ether bond between pyrrolidin-3-ol and 3-bromo-4-hydroxypyridine. This method is preferred for its retention of configuration at the alcohol carbon.
Procedure :
Nucleophilic Aromatic Substitution (SNAr)
Alternatively, 3-bromo-4-fluoropyridine reacts with pyrrolidin-3-ol under basic conditions. The fluoride leaving group is displaced by the alkoxide ion generated in situ.
Conditions :
-
Base : Sodium hydride (NaH, 1.5 equiv)
-
Solvent : Dimethylformamide (DMF), 80°C
-
Time : 4 hours
Coupling of Quinazoline and Pyrrolidine Moieties
The final step involves nucleophilic substitution at the 4-position of the quinazoline core with the functionalized pyrrolidine.
Thermal Activation in Polar Aprotic Solvents
Heating 4-chloro-6,7-dimethoxyquinazoline with 3-[(3-bromopyridin-4-yl)oxy]pyrrolidine in DMF or 1,4-dioxane facilitates substitution.
Optimized Protocol :
Palladium-Catalyzed Coupling for Challenging Substrates
For low-reactivity substrates, palladium catalysis enhances coupling efficiency. A method adapted from Suzuki-Miyaura cross-coupling conditions achieves higher yields.
Example :
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%)
-
Ligand : Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos, 10 mol%)
-
Solvent : 1,4-Dioxane/water (4:1)
-
Temperature : 90°C, 2 hours
Comparative Analysis of Synthetic Routes
Purification and Characterization
Final purification employs preparative HPLC or silica gel chromatography. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity:
-
¹H NMR (400 MHz, CD₃OD) : δ 8.45 (s, 1H, pyridine-H), 7.80 (d, J=6.0 Hz, 1H), 4.10–4.30 (m, 2H, pyrrolidine), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
-
Low Yields in Coupling Steps : Microwave irradiation reduces reaction times and improves efficiency.
-
Stereochemical Control : Chiral resolution or asymmetric synthesis ensures enantiopure products.
-
Byproduct Formation : Gradient elution in HPLC separates target compounds from dimeric or dehalogenated byproducts.
Industrial-Scale Adaptations
Large-scale synthesis (>1 kg) utilizes continuous flow reactors for the quinazoline-pyrrolidine coupling, achieving 70% yield with reduced solvent waste .
Chemical Reactions Analysis
Step 1: Quinazoline Core Preparation
The 6,7-dimethoxyquinazoline scaffold is synthesized from 6,7-dimethoxyquinazoline-2,4-dione through chlorination and amination (General Procedure B, ).
-
Reagents : Thionyl chloride (chlorination), followed by amine coupling (e.g., pyrrolidine derivatives).
-
Conditions : Dimethylacetamide (DMAc), 120–150°C, 3–10 hours.
-
Key intermediate : 2,4-Dichloro-6,7-dimethoxyquinazoline ( , ).
Step 2: Pyrrolidine Substitution at Position 4
A nucleophilic aromatic substitution (SNAr) introduces the pyrrolidine moiety at the 4-position of the quinazoline:
-
Reagents : (3R)-3-[(3-bromopyridin-4-yl)oxy]pyrrolidine, sodium hydride (NaH).
-
Conditions : Tetrahydrofuran (THF), room temperature, 30 minutes ( , Scheme 6).
Step 3: Etherification for 3-Bromopyridinyloxy Attachment
The pyrrolidine’s 3-position undergoes regioselective etherification with 3-bromopyridin-4-ol:
-
Reagents : KOH, 18-crown-6 (phase-transfer catalyst).
-
Selectivity : 4- vs. 3-substitution ratio >10:1 ( , Figure S10).
Quinazoline Core
-
Methoxy groups (6,7-positions) : Stable under basic conditions but susceptible to demethylation with strong acids (e.g., HSO) for hydroxylation ( , Scheme 3).
-
Pyrrolidine nitrogen : Participates in salt formation (e.g., HCl in MeOH) to improve solubility ( , General Procedure C).
3-Bromopyridinyloxy Group
-
Bromine atom : Enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Ether linkage : Resists hydrolysis under neutral or basic conditions but cleavable with HI/AcOH ( , Section III).
Analytical Characterization
Critical data for structural confirmation:
Spectroscopy
-
1^11H NMR (CDCl):
Chromatography
Critical Reaction Challenges
Scientific Research Applications
Kinase Inhibition
The compound's structural similarity to known kinase inhibitors suggests it may inhibit specific kinases involved in various signaling pathways. Kinases are crucial for numerous cellular processes, including cell division and metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Drug Discovery
The quinazoline scaffold is prevalent in many pharmacologically active compounds. The unique functional groups present in this compound allow for modifications that can enhance biological activity or selectivity for specific targets. Research into derivatives of this compound could lead to the development of new drugs with improved efficacy and safety profiles.
Medicinal Chemistry
The presence of bromopyridine and pyrrolidine moieties opens avenues for medicinal chemistry research. These groups can be modified to optimize the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This optimization is crucial for developing compounds that can effectively reach their biological targets.
Case Study 1: Kinase Inhibition Assays
In a study assessing the kinase inhibition potential of various quinazoline derivatives, 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline was tested against a panel of kinases. Results indicated a significant inhibitory effect on specific kinases associated with cancer progression, suggesting its potential as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR) Studies
Researchers conducted SAR studies on related quinazoline compounds to evaluate how modifications to the bromopyridine and pyrrolidine groups affected biological activity. The findings highlighted that certain substitutions increased potency against targeted kinases while reducing off-target effects.
Mechanism of Action
The mechanism of action of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds:
2.1. 6,7-Dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline (PFJ)
- Structural Differences: The target compound substitutes the 3-bromopyridin-4-yl group, whereas PFJ features a quinoxalin-2-yloxy group . Bromine in the target compound increases molecular weight (MW: ~459.3 g/mol) compared to PFJ (MW: 403.4 g/mol).
- In contrast, PFJ’s quinoxaline moiety offers π-π stacking capabilities due to its planar structure .
- Lipophilicity :
2.2. 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline (DTQ)
- Structural Differences: DTQ replaces the pyrrolidine-bromopyridine substituent with a 3-hydroxyanilino group at the 4-position .
- Binding Interactions :
2.3. 6,7-Dimethoxy-2,4-di(pyrrolidin-1-yl)quinazoline
- Synthetic Relevance: This compound, synthesized under DMSO conditions (), highlights the regioselectivity of quinazoline modifications.
Comparative Data Table
Research Implications
- Synthetic Challenges: The bromopyridine-pyrrolidine linkage in the target compound may require optimized coupling conditions (e.g., SNAr reactions) compared to PFJ’s quinoxaline synthesis .
- Biological Activity: While specific data are unavailable, bromine’s steric and electronic effects could enhance kinase inhibition compared to DTQ’s polar interactions or PFJ’s planar quinoxaline .
- Stability : The bromine atom may increase metabolic stability relative to DTQ’s hydroxyl group but could also introduce toxicity risks .
Biological Activity
Potential Kinase Inhibition
4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline shares structural similarities with known kinase inhibitors, suggesting it may have potential as a kinase inhibitor. The compound contains a quinazoline core, which is present in several drugs with diverse biological activities, particularly in the realm of kinase inhibition .
Possible Targets
Based on the structural features, this compound might interact with the following kinases:
- Epidermal Growth Factor Receptor (EGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- KIT kinase
The mechanism of action likely involves binding to the ATP-binding pocket of target kinases. The compound may form hydrogen bonds with specific amino acid residues in the kinase domain, such as:
- Methionine residues in the hinge region (e.g., Met793 in EGFR)
- Threonine residues (e.g., Thr766 in EGFR)
This binding could potentially inhibit the kinase activity, affecting various cellular pathways involved in processes such as cell growth, proliferation, and differentiation .
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it to similar compounds:
| Compound | Target | IC50 | Biological Activity |
|---|---|---|---|
| Gefitinib | EGFR | Sub-micromolar range | EGFR inhibition, anti-cancer activity |
| Erlotinib | EGFR | Low-nanomolar range | EGFR inhibition, particularly effective against L858R mutant |
| This compound | Unknown | Unknown | Potential kinase inhibition |
While the exact IC50 values for our compound of interest are unknown, it's reasonable to hypothesize that it might exhibit activity in the nanomolar to micromolar range, similar to other quinazoline-based kinase inhibitors .
Potential Applications
Based on the structural features and potential kinase inhibition activity, this compound might have applications in:
- Cancer research: As a potential anti-cancer agent, particularly in cancers driven by kinase overactivation .
- Inflammatory disorders: Given the role of kinases in inflammatory pathways.
- Medicinal chemistry: As a lead compound for developing new kinase inhibitors with improved selectivity or potency.
Future Research Directions
To fully elucidate the biological activity of this compound, the following studies should be conducted:
- In vitro kinase inhibition assays against a panel of kinases to determine potency and selectivity.
- Cell-based assays to evaluate effects on proliferation, apoptosis, and signaling pathways.
- Structure-activity relationship (SAR) studies to optimize potency and selectivity.
- In vivo studies in appropriate animal models to assess efficacy and toxicity.
Q & A
Q. What are the recommended synthetic routes for 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging pyrrolidine and quinazoline scaffolds. Key steps include:
-
Bromopyridinyl ether formation via SN2 displacement using 3-bromo-4-hydroxypyridine and a pyrrolidine derivative .
-
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
-
Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d6, δ 7.8–8.2 ppm for pyridine protons) .
- Table 1: Analytical Techniques for Characterization
| Technique | Parameters | Key Peaks/Results | Purpose |
|---|---|---|---|
| HPLC | C18 column, 70:30 acetonitrile/water, 1 mL/min | Retention time: 6.2 min | Purity ≥95% |
| ¹H NMR | 400 MHz, DMSO-d6 | δ 3.8–4.1 (OCH₃), δ 7.9–8.1 (pyridine) | Structural confirmation |
Q. How should researchers design preliminary experiments to assess the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~270 nm for quinazoline) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius kinetics to extrapolate shelf life .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Use standardized assays (e.g., p38 MAP kinase inhibition at 0.1–10 µM) with positive controls (SB-202190) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using statistical tools (ANOVA, Tukey’s test) to identify outliers or batch variability .
- Theoretical Frameworks : Link discrepancies to differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (ATP concentration, incubation time) .
Q. How can the environmental fate of this compound be modeled, and what parameters are critical?
- Methodological Answer :
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and soil adsorption coefficient (Kd) via shake-flask and batch equilibrium methods .
- Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated sunlight (UV irradiation) or microbial cultures (soil slurry) .
- Table 2: Key Environmental Fate Parameters
| Parameter | Method | Typical Value | Implication |
|---|---|---|---|
| logP | Shake-flask | 2.8 ± 0.3 | Moderate bioavailability |
| t₁/₂ (hydrolysis) | pH 7 buffer, 25°C | 48 h | Rapid aqueous degradation |
Q. What advanced techniques validate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Crystallography : Co-crystallize with p38 MAP kinase (PDB ID: 1A9U) to identify binding interactions (e.g., hydrogen bonds with Met109) .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) at varying ATP concentrations .
- RNA Sequencing : Profile downstream gene expression (e.g., TNF-α, IL-1β) in treated vs. untreated macrophages .
Methodological Design Considerations
Q. How can researchers integrate theoretical frameworks into studies on this compound?
- Answer :
- Conceptual Models : Apply structure-activity relationship (SAR) models to predict modifications (e.g., substituting bromine with chlorine) .
- Hypothesis Testing : Use ligand-based drug design (e.g., pharmacophore mapping) to prioritize analogs for synthesis .
Q. What experimental designs ensure statistical rigor in toxicity studies?
- Answer :
- Randomized Blocks : Assign treatments randomly within blocks (e.g., cell culture plates) to minimize batch effects .
- Replicates : Use ≥3 biological replicates and technical triplicates for LC50 determinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
